molecular formula C11H14N2O2 B2991353 N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2305317-84-2

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

Cat. No. B2991353
CAS RN: 2305317-84-2
M. Wt: 206.245
InChI Key: ARSJSHAUTFWULQ-UHFFFAOYSA-N
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Description

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was initially developed as a potential anticancer agent due to its ability to selectively inhibit the growth of cancer cells by targeting the Pol I transcription pathway. However, recent research has highlighted its potential as a tool for studying the role of Pol I transcription in various biological processes.

Mechanism Of Action

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide selectively inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I to the transcription initiation complex. This results in the downregulation of ribosome biogenesis and the induction of nucleolar stress, leading to the activation of p53-mediated cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis. It also inhibits the growth of cancer cells by downregulating ribosome biogenesis and protein synthesis. However, its effects on normal cells and tissues are not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is its selectivity for Pol I transcription, which allows for the specific modulation of ribosome biogenesis and protein synthesis. This makes it a useful tool for studying the role of Pol I transcription in various biological processes. However, its potency and specificity may also pose challenges in terms of dosing and toxicity in in vivo experiments.

Future Directions

Future research on N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide could focus on its potential as a tool for studying the role of Pol I transcription in various biological processes beyond cancer, such as aging and neurodegeneration. It could also be used in combination with other drugs or therapies to enhance its anticancer effects or reduce its toxicity. Additionally, further studies could be conducted to better understand its effects on normal cells and tissues, as well as its potential as a therapeutic agent for non-cancer-related diseases.

Synthesis Methods

The synthesis of N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves several steps, starting with the reaction of 3-cyclobutyl-1,2-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-3-methylbut-2-enoic acid to form the desired product.

Scientific Research Applications

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential as an anticancer agent, particularly in the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia. However, recent research has also highlighted its potential as a tool for studying the role of Pol I transcription in various biological processes, including ribosome biogenesis, DNA damage response, and cellular senescence.

properties

IUPAC Name

N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-10(14)12-6-9-7-15-13-11(9)8-4-3-5-8/h2,7-8H,1,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSJSHAUTFWULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CON=C1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

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